

A Comprehensive Review of the Pharmacological Activities of Morelloflavone

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Compound of Interest

Compound Name: Morelloflavone

Cat. No.: B10819865

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Morelloflavone, a biflavonoid predominantly found in plants of the *Garcinia* genus, has garnered significant scientific interest for its diverse and potent pharmacological activities.^{[1][2]} Structurally composed of naringenin and luteolin moieties, this natural compound has demonstrated a wide array of therapeutic potentials, including anti-inflammatory, antioxidant, anticancer, and enzyme-inhibiting properties.^{[3][4]} This technical guide provides a comprehensive review of the current state of research on **morelloflavone**, summarizing key quantitative data, detailing experimental methodologies, and illustrating critical molecular pathways to support ongoing and future drug discovery and development efforts.

Enzyme Inhibition

Morelloflavone has been identified as a potent inhibitor of several key enzymes implicated in human diseases, positioning it as a promising candidate for therapeutic development.

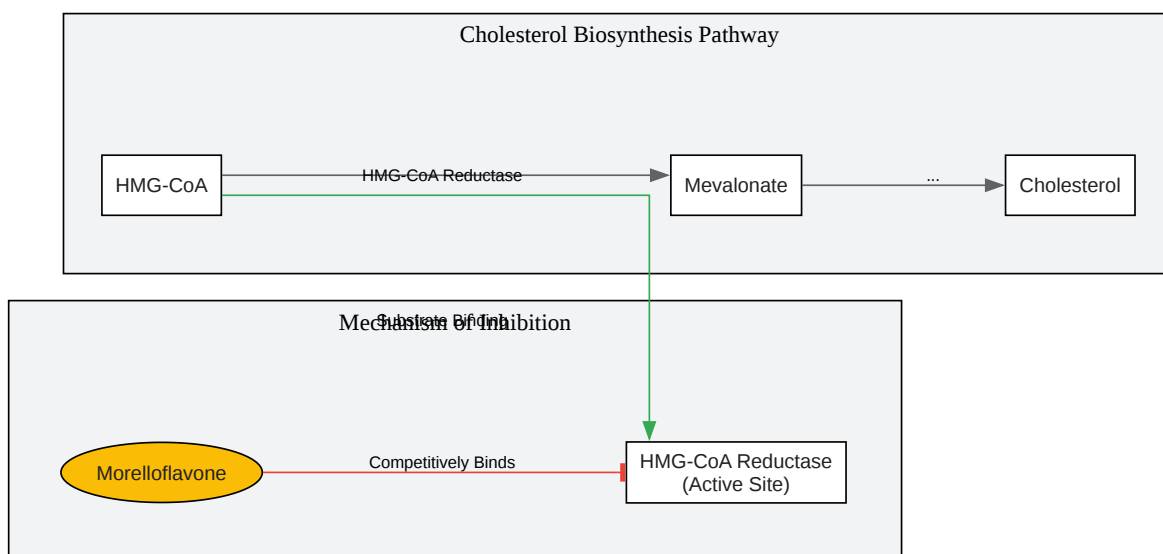
HMG-CoA Reductase Inhibition

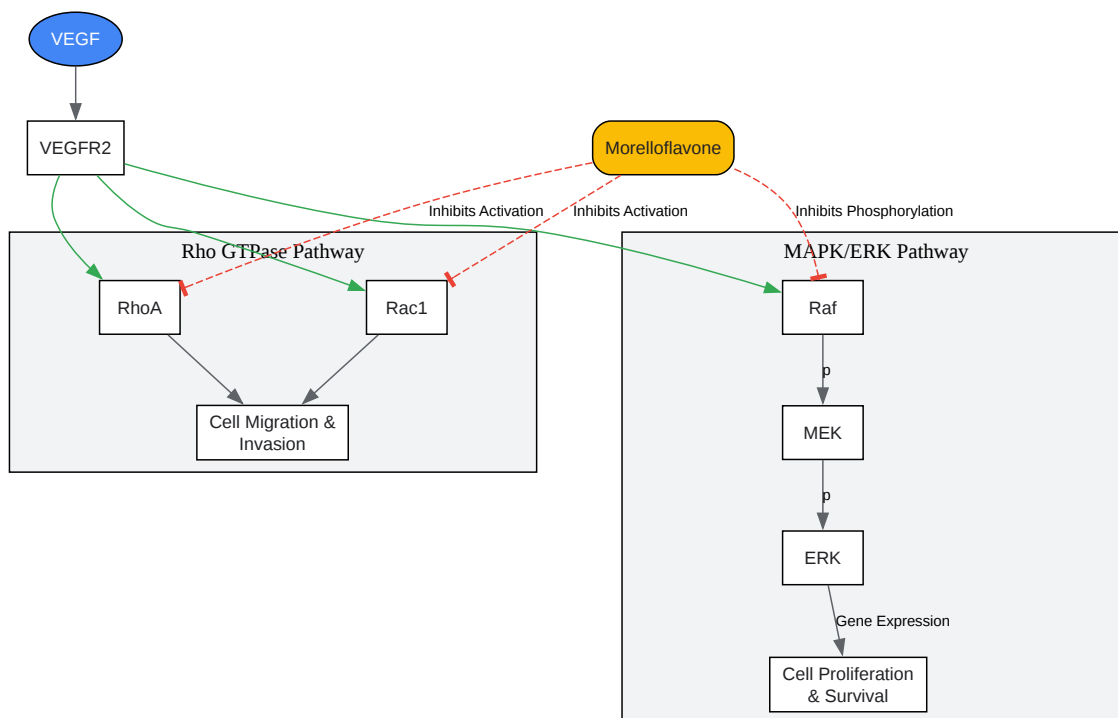
Morelloflavone exhibits significant inhibitory activity against 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.^{[3][4]} This positions it as a potential natural statin alternative for managing hypercholesterolemia. The mechanism of inhibition is competitive with respect to the substrate HMG-CoA and non-competitive towards the cofactor NADPH.^[3] In silico studies suggest that **morelloflavone** occupies the HMG-binding pocket on the enzyme, effectively blocking substrate access.^[5]

Table 1: Quantitative Data on HMG-CoA Reductase Inhibition by **Morelloflavone**

Enzyme Target	Inhibitor	Substrate/Cofactor	Inhibition Constant (K _i)	Experimental Model	Reference
HMG-CoA Reductase	Morelloflavone	HMG-CoA	80.87 ± 0.06 μM	Catalytic domain of mouse HMG-CoA reductase	[3]
HMG-CoA Reductase	Morelloflavone	NADPH	103 ± 0.07 μM	Catalytic domain of mouse HMG-CoA reductase	[3]
HMG-CoA Reductase	Naringenin (subunit)	HMG-CoA	83.58 ± 4.37 μM	Catalytic domain of mouse HMG-CoA reductase	[3]
HMG-CoA Reductase	Luteolin (subunit)	HMG-CoA	83.59 ± 0.94 μM	Catalytic domain of mouse HMG-CoA reductase	[3]

The inhibitory effect of **morelloflavone** on HMG-CoA reductase was assessed using an in vitro enzymatic assay. The catalytic domain of house mouse HMG-CoA reductase was utilized. The assay measures the rate of NADPH oxidation, which is coupled to the reduction of HMG-CoA. **Morelloflavone** was introduced at varying concentrations to determine its effect on enzyme kinetics. Inhibition constants (K_i) were calculated by analyzing the enzyme's activity in the presence of different concentrations of the inhibitor and the substrate (HMG-CoA) or cofactor (NADPH).[3]





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